molecular formula C9H6ClN5S B13892739 5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13892739
M. Wt: 251.70 g/mol
InChI Key: GKCQZLLIXWMZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines an indazole ring with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 7-chloro-1H-indazole with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and potassium tert-butoxide as a base . The reaction is carried out under a nitrogen atmosphere at room temperature, followed by the addition of hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both indazole and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6ClN5S

Molecular Weight

251.70 g/mol

IUPAC Name

5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H6ClN5S/c10-6-2-4(8-14-15-9(11)16-8)1-5-3-12-13-7(5)6/h1-3H,(H2,11,15)(H,12,13)

InChI Key

GKCQZLLIXWMZPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Cl)C3=NN=C(S3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.